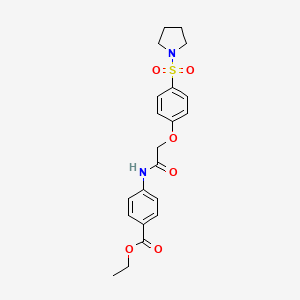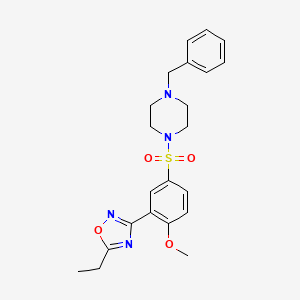
ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate, also known as EPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. EPB is a member of the benzoate family and is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By preventing tubulin from functioning properly, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate can prevent cancer cells from dividing and growing. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent purity. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been extensively studied, and its mechanisms of action are well-understood. However, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate also has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has many potential future directions for research. One area of interest is the development of new cancer therapies based on ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate. Researchers are also interested in exploring the potential of ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has potential applications in material science, particularly in the development of new polymers and coatings.
Métodos De Síntesis
The synthesis of ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate involves several steps, starting with the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with ethyl 2-bromoacetate in the presence of a base. This reaction results in the formation of ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetate, which is then treated with sodium hydroxide to form ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been studied extensively for its potential applications in medicine, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
ethyl 4-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-2-28-21(25)16-5-7-17(8-6-16)22-20(24)15-29-18-9-11-19(12-10-18)30(26,27)23-13-3-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVJZXXTIMWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)
